molecular formula C10H9BrF3N B13725553 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine

1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine

Cat. No.: B13725553
M. Wt: 280.08 g/mol
InChI Key: NPBBMMKROSABCL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl bromide and 3,3-difluoroazetidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-bromo-2-fluorobenzyl bromide is added to a solution of 3,3-difluoroazetidine in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or metal hydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Oxidized derivatives such as azetidine oxides.

    Reduction: Reduced forms of the compound, potentially leading to the removal of halogen atoms.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    1-(4-Bromo-2-fluorobenzyl)piperazine: Shares a similar benzyl group but differs in the heterocyclic core.

    4-Bromo-2-fluorobenzyl bromide: A precursor in the synthesis of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine.

    1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Another compound with a similar benzyl group but different functional groups and applications.

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-3,3-difluoroazetidine

InChI

InChI=1S/C10H9BrF3N/c11-8-2-1-7(9(12)3-8)4-15-5-10(13,14)6-15/h1-3H,4-6H2

InChI Key

NPBBMMKROSABCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Br)F)(F)F

Origin of Product

United States

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